molecular formula C7H14N2O B8749360 1-(oxolan-3-yl)azetidin-3-amine

1-(oxolan-3-yl)azetidin-3-amine

Cat. No.: B8749360
M. Wt: 142.20 g/mol
InChI Key: UUMFUHQBBUZWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxolan-3-yl)azetidin-3-amine is a chemical compound that features a tetrahydrofuran ring attached to an azetidine ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(oxolan-3-yl)azetidin-3-amine can be synthesized through various synthetic routes. One common method involves the ring-opening polymerization of azetidine derivatives. This process can be carried out using either cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(oxolan-3-yl)azetidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-Azetidinol, 1-(tetrahydro-3-furanyl)-
  • (S)-1-(oxolan-3-yl)azetidin-3-amine

Uniqueness: 1-(oxolan-3-yl)azetidin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(oxolan-3-yl)azetidin-3-amine

InChI

InChI=1S/C7H14N2O/c8-6-3-9(4-6)7-1-2-10-5-7/h6-7H,1-5,8H2

InChI Key

UUMFUHQBBUZWIM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2CC(C2)N

Origin of Product

United States

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